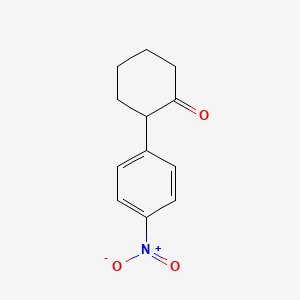

2-(4-Nitrophenyl)cyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKJIPWYXHNEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499307 | |

| Record name | 2-(4-Nitrophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52648-78-9 | |

| Record name | 2-(4-Nitrophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Nitrophenyl Cyclohexan 1 One

Synthesis of Key Precursors: 2-[Hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one (B1660079) (Aldol Adducts)

The foundational approach to synthesizing 2-[Hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one involves the aldol (B89426) condensation of cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856). This reaction joins the two carbonyl compounds to form the desired β-hydroxy carbonyl adduct. wikipedia.orgpressbooks.pub

Direct Aldol Reaction Approaches

The direct aldol reaction is an atom-economical method that avoids the pre-formation of enolates. nih.gov In the context of synthesizing 2-[Hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one, this reaction involves the direct combination of cyclohexanone and 4-nitrobenzaldehyde in the presence of a catalyst.

Organocatalysis has emerged as a powerful tool for conducting asymmetric aldol reactions, utilizing small chiral organic molecules to induce stereoselectivity. These catalysts operate through mechanisms distinct from traditional metal-based or enzymatic catalysis, often involving the formation of enamine intermediates. nih.govlibretexts.org

L-proline and its derivatives are among the most extensively studied organocatalysts for direct asymmetric aldol reactions. nih.govlibretexts.org The mechanism typically involves the reaction of the proline catalyst with the ketone (cyclohexanone) to form an enamine, which then attacks the aldehyde (4-nitrobenzaldehyde). libretexts.org The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding, which helps to control the stereoselectivity of the reaction. nih.gov

Various modified proline-based catalysts have been developed to improve the efficiency and selectivity of the aldol reaction between cyclohexanone and aromatic aldehydes like 4-nitrobenzaldehyde. For instance, C(3)-symmetric triprolinamide catalysts based on triphenyl- and tribenzylphosphine (B1585120) oxide have demonstrated high yields and stereoselectivities. researchgate.net Similarly, L-prolinamides derived from α,β-hydroxyamines have shown enhanced catalytic activity and enantioselectivity, attributed to the terminal hydroxyl group forming an additional hydrogen bond with the aldehyde substrate. nih.gov Valine dipeptide organocatalysts have also been successfully applied to the reaction between 4-nitrobenzaldehyde and cyclohexanone. nih.gov

| Proline-Derived Catalyst Type | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| C(3)-Symmetric Triprolinamides | Up to 96 | Up to 88:12 | Up to 97 | researchgate.net |

| Camphor-Based Prolineamide-Thiourea | 86 | Not Reported | Up to 73 | researchgate.net |

| L-Prolinamides with Terminal Hydroxyl Group | Up to 93 (for aromatic aldehydes) | Not Reported | Up to 93 (for aromatic aldehydes) | nih.gov |

Thiourea-based organocatalysts are effective due to their ability to activate electrophiles through double hydrogen bonding. Bifunctional catalysts that combine a thiourea (B124793) moiety with a basic site, such as a tertiary amine or a proline derivative, have been developed for asymmetric reactions. nih.gov

For the aldol reaction involving cyclohexanone, a camphor-based prolineamide analogue featuring a thiourea group served as an efficient multifunctional organocatalyst in the reaction with p-nitrobenzaldehyde, yielding good results. researchgate.net Another example is a quinidine-derived thiourea catalyst, which has been used in aldol reactions of unactivated ketones. nih.gov These catalysts can deprotonate the ketone to form an enolate, while the thiourea group activates the aldehyde via hydrogen bonds, directing the enolate attack. nih.gov Chiral proline amide-thiourea bifunctional catalysts have also been noted for their high asymmetry in direct aldol reactions. lookchem.com

| Thiourea-Based Catalyst Type | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Camphor-Based Prolineamide-Thiourea | 86 | Not Reported | Up to 73 | researchgate.net |

| Quinidine (B1679956) Thiourea (with cyclohexanone) | 54 | 86:14 | 93 (for anti-isomer) | nih.gov |

Novel amino sulfonamide organocatalysts derived from amino acids like threonine have been successfully applied to asymmetric aldol reactions. researchgate.net In the reaction of cyclohexanones with aromatic aldehydes, a threonine-derived tosylamide catalyst provided the anti-aldol adducts in good yields with high diastereoselectivity and enantioselectivity. researchgate.net The sulfonamide group, similar to the carboxylic acid in proline, can act as a hydrogen-bond donor to activate the aldehyde electrophile.

| Sulfonamide Catalyst Type | Yield | Diastereoselectivity | Enantioselectivity | Reference |

|---|---|---|---|---|

| Threonine-Derived Tosylamide | Good | High (anti-selective) | High | researchgate.net |

Asymmetric Induction in Aldol Reactions of Precursors

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other, leading to a product that is optically active. In the synthesis of 2-[Hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one, two new stereocenters are created, leading to the possibility of four stereoisomers (two diastereomeric pairs of enantiomers, syn and anti).

The choice of organocatalyst is paramount in controlling the stereochemical outcome. Proline-derived catalysts, for instance, facilitate the attack of the enamine on a specific face (re or si) of the aldehyde, leading to high enantiomeric excess (ee). libretexts.orgnih.gov C(3)-symmetric triprolinamide catalysts have achieved enantioselectivities up to 97% ee and diastereomeric ratios of up to 88:12. researchgate.net Threonine-derived sulfonamide catalysts have been shown to favor the formation of anti-aldol adducts with high diastereoselectivity. researchgate.net Similarly, a quinidine thiourea catalyst produced the aldol product from cyclohexanone with an anti/syn ratio of 86:14, where the major anti diastereomer had a high enantiomeric excess of 93%. nih.gov This demonstrates that by carefully selecting the catalyst structure, it is possible to control both the relative (syn/anti) and absolute stereochemistry of the aldol adduct.

Enantioselective Control

The enantioselective synthesis of 2-(4-nitrophenyl)cyclohexan-1-one is heavily reliant on the use of chiral organocatalysts. These catalysts activate the substrates through the formation of transient intermediates, such as enamines from ketones, guiding the nucleophilic attack on the nitroalkene from a specific face to yield one enantiomer in excess.

Pyrrolidine-based catalysts are among the most effective for this transformation. For instance, diphenylprolinol silyl (B83357) ether has been identified as a highly efficient organocatalyst for the Michael addition of aldehydes and ketones to nitroalkenes. ethz.ch Similarly, bifunctional catalysts that combine a pyrrolidine (B122466) moiety with a hydrogen-bond donor, like a thiourea group, have demonstrated excellent performance. These catalysts synergistically activate the nucleophile (cyclohexanone) by forming an enamine and the electrophile (nitrostyrene) by hydrogen bonding to the nitro group, leading to high levels of enantioselectivity. mdpi.com In one study, an (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst was used for the asymmetric Michael addition, achieving high enantiomeric excess (ee) by activating the enamine nucleophile while the thiourea moiety activates the nitroalkene through double hydrogen bonding. mdpi.com

The table below summarizes the enantioselective outcomes using different catalytic systems.

Diastereoselective Control

In the synthesis of this compound, two new stereocenters are formed, leading to the possibility of syn and anti diastereomers. The control of diastereoselectivity is as critical as enantiocontrol. The same organocatalytic systems that govern enantioselectivity also dictate the diastereomeric outcome, typically favoring the syn isomer.

The steric hindrance provided by the chiral catalyst directs the approach of the enamine to the nitroalkene. For example, with DPEN-based thiourea catalysts, the aromatic substituent on the nitroalkene is positioned to minimize steric hindrance, leading the enamine to approach from a specific trajectory and resulting in the preferential formation of the syn product. mdpi.com High diastereoselectivity, with syn/anti ratios often exceeding 90:10, has been reported. mdpi.com The reaction can achieve high levels of both diastereoselectivity and enantioselectivity simultaneously, yielding products that are highly pure in terms of both relative and absolute stereochemistry. mdpi.combeilstein-journals.org

The table below illustrates the diastereoselective outcomes achieved under various conditions.

Influence of Reaction Parameters on Precursor Synthesis Efficiency and Selectivity

The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on various reaction parameters. Optimization of these factors is crucial for achieving high yields and selectivities.

Catalyst Loading and Concentration

Catalyst loading is a key parameter that influences reaction time and efficiency. While higher catalyst loading can accelerate the reaction, the goal is often to use the lowest possible amount to ensure cost-effectiveness and sustainability without compromising the stereochemical outcome. In some systems, the amount of catalyst can be reduced to as low as 1 mol-% with the use of effective additives, which can significantly enhance the reaction rate. ethz.ch For other systems, catalyst loadings between 5 mol% and 20 mol% are common to achieve a balance between reaction speed and product yield/selectivity. mdpi.com

Solvent Effects

The choice of solvent plays a significant role in the Michael addition. The reaction has been successfully performed in a range of media, from organic solvents to aqueous environments and even under solvent-free conditions. Research has shown that using brine or seawater as a solvent can be highly effective, particularly with bifunctional catalysts designed with hydrophobic chains, yielding excellent results without the need for organic solvents. nih.gov In other cases, polar protic solvents like ethanol (B145695) or even water have been used successfully. mdpi.com The solvent can influence the solubility of the catalyst and reactants, as well as the stability of the transition states, thereby affecting both the rate and stereoselectivity of the reaction.

Temperature Optimization

The reaction temperature is a critical parameter for controlling the kinetics and thermodynamics of the Michael addition. Most organocatalytic procedures for the synthesis of this compound are optimized to run at ambient or room temperature. mdpi.combeilstein-journals.org This temperature often provides an optimal balance, allowing the reaction to proceed at a reasonable rate while maintaining high levels of stereocontrol. In some mechanistic studies, it has been observed that temperature can have a reversible effect on the formation of certain off-cycle intermediates, such as cyclobutane (B1203170) species, which can act as a reservoir for the catalyst. ethz.ch While specific temperature optimization studies are not always detailed, the prevalence of room-temperature conditions suggests that significant heating is generally unnecessary and may even be detrimental to selectivity.

Morita-Baylis-Hillman (MBH) Reaction Adaptations for Related Cyclohexenones

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine (B1218219). nrochemistry.com This reaction is highly atom-economical and produces densely functionalized molecules. rsc.org While the direct synthesis of this compound via a standard MBH reaction is not explicitly detailed, adaptations of this reaction for related cyclohexenones provide a viable synthetic pathway.

The mechanism of the Morita-Baylis-Hillman reaction is a multi-step process. princeton.edu It begins with the 1,4-addition of a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to an activated alkene like 2-cyclohexenone. This step generates a zwitterionic enolate intermediate. nih.gov

The enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (e.g., 4-nitrobenzaldehyde) in an aldol-type addition. This forms a new carbon-carbon bond and results in a dipolar intermediate. nih.gov The final steps involve a proton transfer and subsequent elimination of the catalyst to regenerate it and yield the α-methylene-β-hydroxy carbonyl compound, known as the MBH adduct. nrochemistry.com The reaction between cyclohexenone and benzaldehydes, catalyzed by DABCO and co-catalyzed by urea (B33335) or thiourea type organocatalysts, has been a subject of study to enhance reaction rates and asymmetry. nih.gov

The general mechanism can be summarized as follows:

Michael Addition: The nucleophilic catalyst adds to the β-position of the activated alkene (cyclohexenone). nrochemistry.com

Aldol Addition: The resulting enolate attacks the aldehyde. nrochemistry.com

Catalyst Elimination: Proton transfer and elimination of the catalyst yield the final product. nrochemistry.com

| Step | Description | Intermediate |

| 1 | 1,4-addition of the amine catalyst to the activated alkene. | Zwitterionic enolate |

| 2 | The enolate adds to the aldehyde. | Dipolar intermediate |

| 3 | Elimination of the catalyst. | MBH adduct |

In recent years, the use of enzymes as catalysts for the MBH reaction has emerged as a promising strategy to overcome challenges associated with traditional chemical catalysts, such as slow reaction rates and the generation of enantiomerically pure products. bakerlab.org Although no natural enzymes are known to catalyze the MBH reaction, researchers have successfully engineered enzymes and explored the promiscuous activity of existing ones. bakerlab.orgnih.gov

Promiscuous MBH activity has been reported in a handful of proteins, including serum albumins and lipases, though often at low levels. bakerlab.orgnih.gov For instance, the MBH reaction of cyclohexenone and p-nitrobenzaldehyde has been shown to be catalyzed by carrier proteins like serum albumins. researchgate.net More significantly, old yellow enzymes (OYEs) have been engineered to facilitate the MBH reaction by leveraging the substrate similarities between the MBH reaction and their native reduction reactions. nih.gov Through directed evolution, enantiocomplementary mutants of GkOYE were developed that can accept a variety of aromatic aldehydes and alkenes as substrates. nih.gov

A computationally designed enzyme, BH32, has been optimized through evolutionary processes to create an efficient and enantioselective enzyme (BH32.14) for the MBH reaction. This engineered enzyme is suitable for preparative-scale synthesis and accepts a broad range of aldehyde and enone coupling partners. bakerlab.org

| Enzyme/Protein | Approach | Outcome |

| Serum Albumins | Promiscuous catalysis | Low levels of activity for the reaction between cyclohexenone and p-nitrobenzaldehyde. researchgate.net |

| Old Yellow Enzymes (OYEs) | Engineered promiscuity | Enhanced MBH activity and enantioselectivity. nih.gov |

| BH32.14 | Computational design and directed evolution | Efficient and highly enantioselective catalyst for a broad range of substrates. bakerlab.org |

Mannich Reaction Pathways for Cyclohexanone Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like cyclohexanone), an aldehyde, and a primary or secondary amine. wikipedia.org This reaction leads to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

The reaction mechanism begins with the formation of an iminium ion from the reaction between the amine and the aldehyde. wikipedia.org Concurrently, the ketone (cyclohexanone) is converted to its enol form. The enol then acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of the Mannich base. wikipedia.org

For cyclohexanone, the reaction with dimethylamine (B145610) and acetaldehyde, for example, yields an amino ketone. study.com The synthesis of various Mannich base cyclohexanone derivatives has been explored, often with the goal of producing compounds with pharmacological activity. rjpbcs.com In some instances, double Mannich reactions have been applied to substituted cyclohexanones to create more complex structures like azabicyclononanes. rjpbcs.comresearchgate.net

Formation of this compound via Oxidation

A key synthetic route to this compound involves the oxidation of its corresponding alcohol precursor.

The precursor, 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one, can be synthesized via an aldol condensation. The subsequent oxidation of the benzylic alcohol in this precursor leads to the formation of the target ketone, this compound.

The mechanism for this oxidation typically involves a two-step process:

Deprotonation of the hydroxyl group by a base to form an alkoxide intermediate.

Electron transfer from the alkoxide to an oxidizing agent, which results in the formation of the carbonyl group.

Other Synthetic Routes to Nitrophenyl-Substituted Cyclohexanones (General)

Beyond the specific reactions detailed above, other general methods are available for the synthesis of nitrophenyl-substituted cyclohexanones.

One notable approach is the Diels-Alder reaction. For example, β-nitrostyrenes can undergo a Diels-Alder reaction with Danishefsky's diene to produce polysubstituted cyclohexenes, which can then be hydrolyzed to the corresponding cyclohexanones. nih.gov A systematic study of the Diels-Alder reaction of p-substituted α-nitrocinnamate with 2,3-dimethyl-1,3-butadiene (B165502) has also been performed, yielding substituted cyclohexenes. mdpi.com

Another strategy involves the reaction of 1-(trimethylsilyloxy)cyclohexene with para-nitrophenyl (B135317) bromide or p-nitrobenzene iodide. These reactions, often catalyzed by palladium complexes with phosphine ligands, can yield 2-(p-nitrophenyl)cyclohexanone. lookchem.com

| Method | Reactants | Product |

| Diels-Alder Reaction | β-Nitrostyrene and Danishefsky's diene | 3-Arylated-5-methoxy-4-nitrocyclohexanones nih.gov |

| Palladium-catalyzed cross-coupling | 1-(Trimethylsilyloxy)cyclohexene and p-nitrophenyl bromide/iodide | 2-(p-nitrophenyl)cyclohexanone lookchem.com |

Regioselective Cyclocondensation Reactions

The synthesis of this compound can be achieved through regioselective cyclocondensation reactions, which are a powerful class of reactions in organic chemistry for the formation of cyclic compounds. A prominent example of such a reaction is the Robinson annulation, a process that involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. wikipedia.org

To achieve the desired 2-substitution pattern of the cyclohexanone ring with a 4-nitrophenyl group, a strategic selection of starting materials is crucial. In this context, the 4-nitrophenyl moiety must be introduced via the Michael donor, which is the nucleophilic component in the initial conjugate addition step. A plausible synthetic route involves the reaction of an active methylene (B1212753) compound bearing a 4-nitrophenyl group with an α,β-unsaturated ketone as the Michael acceptor.

A representative synthesis would employ a compound such as (4-nitrophenyl)acetonitrile as the Michael donor and methyl vinyl ketone as the Michael acceptor. The reaction proceeds in the presence of a base, which deprotonates the α-carbon of the (4-nitrophenyl)acetonitrile, rendering it nucleophilic. This nucleophile then attacks the β-carbon of methyl vinyl ketone in a Michael addition. The resulting intermediate, a γ-cyano ketone, subsequently undergoes an intramolecular cyclization via an aldol-type condensation, followed by hydrolysis of the cyano group and decarboxylation to yield a cyclohexenone intermediate. A final reduction step is then necessary to produce the saturated this compound.

The regioselectivity of this reaction is controlled by the initial Michael addition, ensuring the formation of a carbon-carbon bond at the β-carbon of the α,β-unsaturated ketone, which ultimately becomes the 4-position of the cyclohexanone ring relative to the newly added carbon chain. The subsequent intramolecular aldol condensation between the ketone and the nitrile-derived carbonyl group (after hydrolysis) leads to the formation of the six-membered ring with the 4-nitrophenyl group at the desired 2-position.

Below is a table summarizing the key aspects of a proposed regioselective cyclocondensation for the synthesis of this compound.

| Step | Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Key Reagents & Conditions | Intermediate Product | Final Product |

| 1. Michael Addition | (4-Nitrophenyl)acetonitrile | Methyl vinyl ketone | Base (e.g., Sodium Ethoxide), Ethanol | 5-(4-Nitrophenyl)-5-cyanopentan-2-one | - |

| 2. Cyclization/Hydrolysis | 5-(4-Nitrophenyl)-5-cyanopentan-2-one | - | Acid (e.g., HCl), Water, Heat | 2-(4-Nitrophenyl)cyclohex-2-en-1-one | - |

| 3. Reduction | 2-(4-Nitrophenyl)cyclohex-2-en-1-one | - | H₂, Pd/C | - | This compound |

Reactivity and Mechanistic Investigations of 2 4 Nitrophenyl Cyclohexan 1 One

Electron Transfer Processes

The reactivity of 2-(4-Nitrophenyl)cyclohexan-1-one is significantly influenced by electron transfer processes, largely attributable to the electron-withdrawing nature of the nitrophenyl group. This moiety acts as an effective electron acceptor, a characteristic that is central to its chemical behavior. In photochemical reactions, for instance, intramolecular electron transfer from a donor part of a molecule to a nitrophenyl group can occur. nih.govresearchgate.net In studies of similar nitrophenyl derivatives, it has been observed that photoexcitation can lead to an intramolecular electron transfer from one part of the molecule to the nitrophenyl group, forming a charge-separated radical ion pair. researchgate.net This process is often highly efficient and can completely quench fluorescence. nih.govresearchgate.net

Proton-coupled electron transfer (PCET) represents another important mechanistic pathway. nih.gov In PCET, both an electron and a proton are exchanged, often in a concerted step, providing a mechanism for homolytic bond cleavage. nih.gov This process avoids the formation of high-energy charged intermediates that would be generated in a stepwise transfer. nih.gov While specific studies on this compound are not detailed in this context, the principles of PCET are broadly applicable to molecules with acidic protons and redox-active sites, such as the one under investigation.

Functional Group Transformations of the Nitrophenyl Moiety

The nitrophenyl group is a versatile functional handle that can undergo a variety of transformations, with the reduction of the nitro group being one of the most significant.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the aromatic nitro group in this compound to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the molecule, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A wide array of reagents and conditions can accomplish this conversion, with the choice of method often depending on the presence of other functional groups and the desired selectivity. wikipedia.orgresearchgate.net

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used and often clean method. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective. wikipedia.orgcommonorganicchemistry.com Hydrogenation with Pd/C is a common choice, though it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is a useful alternative, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH) is a classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com These conditions are generally mild enough to leave a ketone, like the one in the cyclohexanone (B45756) core, intact. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) offers a mild way to reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer chemoselectivity in molecules with multiple nitro groups. commonorganicchemistry.com

The reduction of the nitro group is believed to proceed through a stepwise mechanism involving nitroso and hydroxylamine (B1172632) intermediates. google.com The reduction of the hydroxylamine to the amine is often the slowest step, which can lead to its accumulation as an intermediate. google.com

| Reagent/Catalyst | Conditions | Selectivity Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for nitro reduction, but may also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Good for substrates where dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or AcOH | Acidic | A mild method that can be selective for the nitro group over other reducible groups. commonorganicchemistry.com |

| Zn/HCl or AcOH | Acidic | Similar to Fe, provides a mild reduction of the nitro group. commonorganicchemistry.com |

| SnCl₂ | Mild | Useful for reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com |

| Na₂S | Basic or neutral | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Transformations of the Cyclohexanone Core and Ketone Functionality

The cyclohexanone core of this compound is also amenable to a range of chemical transformations, primarily centered around the reactivity of the ketone functional group.

One significant reaction is the Baeyer-Villiger oxidation , which converts the cyclohexanone into a caprolactone (B156226) (a cyclic ester). masterorganicchemistry.com This reaction typically involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxygen insertion.

Nucleophilic addition to the carbonyl group is another fundamental transformation. The stereochemical outcome of this reaction is of particular interest and is discussed in more detail in section 3.5. The addition of organometallic reagents (e.g., Grignard or organolithium reagents) or hydrides (e.g., NaBH₄, LiAlH₄) can lead to the formation of tertiary or secondary alcohols, respectively. The presence of the bulky 2-(4-nitrophenyl) substituent is expected to exert significant steric influence on the trajectory of the incoming nucleophile.

The photochemistry of cyclohexanone itself involves processes like α-cleavage (Norrish Type I reaction) leading to the formation of a biradical intermediate, which can then undergo further reactions to form various products. researchgate.net The presence of the nitrophenyl substituent could influence these photochemical pathways, potentially through energy or electron transfer processes.

Examination of Reaction Intermediates

The investigation of reaction mechanisms for this compound involves the identification and characterization of transient intermediates.

In the reduction of the nitro group , the reaction is known to proceed through a series of intermediates. google.com The generally accepted pathway involves the initial two-electron reduction to a nitroso species (Ar-N=O), followed by another two-electron reduction to a hydroxylamine (Ar-NHOH). google.com A final two-electron reduction yields the amine (Ar-NH₂). google.com Under certain conditions, condensation between the nitroso and hydroxylamine intermediates can lead to the formation of an azoxy compound (Ar-N=N(O)-Ar), which can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species before finally cleaving to the amine. google.com The hydroxylamine is often a significant intermediate as its reduction can be the rate-limiting step. google.com

In photochemical reactions , as discussed in the context of electron transfer, a radical ion pair or a zwitterionic intermediate can be formed. researchgate.netnih.gov For instance, in studies of related 4-(2-nitrophenyl)-1,4-dihydropyridines, a zwitterionic intermediate formed after intramolecular proton transfer was detected at low temperatures (90 K). nih.gov This intermediate could then be converted to the final product upon warming. nih.gov

In nucleophilic substitution reactions at a chiral center, such as an Sₙ1 reaction, a carbocation intermediate is formed. youtube.com The planar nature of this intermediate allows for nucleophilic attack from either face, often leading to a racemic mixture of products. youtube.comlumenlearning.com In contrast, Sₙ2 reactions proceed through a single-step mechanism without a discrete intermediate. lumenlearning.com

Stereochemical Control in Reactivity

Stereochemistry plays a crucial role in the reactions of this compound, influencing both the reaction pathways and the nature of the products formed. researchgate.netrijournals.com The presence of a chiral center at the C2 position of the cyclohexanone ring means that reactions can be subject to stereochemical control.

In nucleophilic additions to the cyclohexanone carbonyl, the incoming nucleophile can attack from two different faces, leading to diastereomeric products. The direction of attack is influenced by both steric and electronic factors. The bulky 2-(4-nitrophenyl) group will sterically hinder one face of the carbonyl, favoring attack from the less hindered side. This is a form of diastereoselective control.

The stereochemistry of the starting material can also dictate the stereochemistry of the product in what are known as stereospecific reactions . masterorganicchemistry.com For example, if the starting material is a single enantiomer, a stereospecific reaction will lead to a product that is also a single stereoisomer (either with retention or inversion of configuration). lumenlearning.com Reactions that proceed through achiral intermediates, like the carbocation in an Sₙ1 reaction, will typically lead to a loss of stereochemical information and the formation of a racemic mixture. lumenlearning.com

The relative stereochemistry of substituents on a ring can also have a profound impact on reactivity. In a study of spiro[cyclohexane-1,2′-indene]-1′,3′,4-triones, the trans and cis isomers underwent completely different photochemical reactions. researchgate.net The trans isomer gave a ylidenephthalide derivative, while the cis isomer underwent a retro-Michael reaction. researchgate.net This highlights how stereochemical differences can open up or close down specific reaction channels.

Kinetic and Thermodynamic Aspects of Reactions

The outcome of reactions involving this compound is governed by the principles of kinetics and thermodynamics. illinois.edu Reactions can be under either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. youtube.com

Kinetic control occurs when a reaction is irreversible and the major product is the one that is formed the fastest (i.e., has the lowest activation energy). These conditions are typically favored at lower temperatures. youtube.com

Thermodynamic control is favored under reversible conditions, where an equilibrium is established between the products. The major product will be the most stable one (i.e., the one with the lowest Gibbs free energy). These conditions are typically favored at higher temperatures. youtube.com

In the context of nucleophilic addition to the cyclohexanone, the formation of two diastereomeric alcohols can be subject to this type of control. The kinetically favored product might be formed through the less sterically hindered transition state, while the thermodynamically favored product will be the more stable of the two diastereomers.

Computational models, often based on reaction thermodynamics, can help in predicting the outcomes of reactions. illinois.edu However, a more complete understanding requires the consideration of both kinetic and thermodynamic driving forces. illinois.edu

Advanced Spectroscopic Characterization Methodologies for 2 4 Nitrophenyl Cyclohexan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-(4-Nitrophenyl)cyclohexan-1-one and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to gain a comprehensive understanding of their chemical architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, specific chemical shifts (δ) and coupling patterns are indicative of the various protons within the structure.

For instance, in a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the aromatic protons of the 4-nitrophenyl group typically appear as two doublets in the downfield region of the spectrum, around δ 8.17 and δ 7.52 ppm, due to the electron-withdrawing nature of the nitro group. chegg.com The methine proton adjacent to the hydroxyl group and the aromatic ring is observed as a multiplet around δ 5.24 ppm. chegg.com The methylene (B1212753) protons adjacent to the carbonyl group appear as a multiplet at approximately δ 2.85 ppm, while the methyl protons of the acetyl group resonate as a singlet at about δ 2.20 ppm. chegg.com A broad singlet corresponding to the hydroxyl proton can also be observed. chegg.com

In more complex derivatives, such as 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the nitrophenyl group as doublets at δ 8.13–8.15 and 7.35–7.37 ppm. nih.gov The proton at C⁸ appears as a doublet at δ 4.75–4.78 ppm, and the hydroxyl proton gives a singlet at δ 4.99 ppm. nih.gov Other signals corresponding to the protons of the tetrahydroisoquinoline ring and the various substituents are also clearly resolved. nih.gov

The diastereoselectivity of reactions producing these compounds can also be determined by ¹H NMR analysis of the crude product. rsc.org The ratio of different diastereomers can be quantified by comparing the integration of their characteristic signals. rsc.org

Table 1: Representative ¹H NMR Data for this compound Analogs

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons (ortho to NO₂) | 8.13 - 8.17 | d | chegg.comnih.gov |

| Aromatic Protons (meta to NO₂) | 7.35 - 7.52 | d | chegg.comnih.gov |

| Methine Proton (CH-Ar) | ~5.24 | m | chegg.com |

| Hydroxyl Proton (OH) | ~4.99 | s | nih.gov |

| Methylene Protons (CH₂) | ~2.85 | m | chegg.com |

| Methyl Protons (CH₃) | ~2.20 | s | chegg.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift being influenced by its electronic environment.

The analysis of ¹³C NMR spectra, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, allows for the differentiation between CH, CH₂, and CH₃ groups, further aiding in the structural elucidation. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools for establishing connectivity between atoms. csbsju.edulibretexts.org A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. csbsju.edulibretexts.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov

For this compound and its derivatives, the IR spectrum would exhibit several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclohexanone (B45756) ring is expected in the region of 1700-1725 cm⁻¹. nih.gov The nitro group (NO₂) would show two strong stretching vibrations, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

In derivatives containing a hydroxyl group, a broad absorption band for the O-H stretch would appear in the region of 3200-3600 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Carbonyl (C=O) | 1700 - 1725 | nih.gov |

| Nitro (NO₂) Asymmetric Stretch | ~1520 | |

| Nitro (NO₂) Symmetric Stretch | ~1350 | |

| Hydroxyl (O-H) | 3200 - 3600 | nih.gov |

| Aromatic C-H | >3000 | nih.gov |

| Aliphatic C-H | <3000 | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The exact mass of 2-[hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one is 249.10010796. lookchem.com Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the loss of the nitro group or cleavage of the bond between the cyclohexanone and the nitrophenylmethyl moieties would result in characteristic fragment ions.

HRMS is particularly useful for confirming the elemental composition of newly synthesized compounds, providing strong evidence for their proposed structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

The 4-nitrophenyl group in this compound is a strong chromophore. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the nitrophenyl moiety. For example, in a study of the reaction of 4-nitrophenyl acetate, the UV-visible absorption spectra were used to monitor the changes in concentration of related nitrophenyl compounds. researchgate.net The presence of the conjugated system in the nitrophenyl group leads to strong absorption in the UV region. The position and intensity of the absorption bands can be influenced by the solvent and the presence of other functional groups in the molecule. nih.govlookchem.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers. For chiral cyclohexanone derivatives, CD spectroscopy can be particularly informative.

While specific CD spectroscopic data for this compound is not extensively available in public literature, the principles of its application can be understood from studies on related chiral cyclohexanones. The n-π* transition of the carbonyl chromophore in the cyclohexanone ring typically gives rise to a CD band in a region that is often free from other chromophoric interference. The sign and intensity of the Cotton effect observed in the CD spectrum are highly sensitive to the conformation of the cyclohexanone ring and the nature and orientation of substituents at the α-position.

In the case of α-chiral cyclohexanones, derivatization can be employed to enhance the CD signal and facilitate the determination of enantiomeric excess. For instance, derivatization with a molecule like 1-methyl-1-(2-pyridyl) hydrazine (B178648) can create bidentate hydrazones, which can then be complexed with a metal ion such as copper(I). The resulting metal-to-ligand charge transfer (MLCT) bands can be monitored using CD spectroscopy, allowing for the quantification of enantiomeric excess. nih.gov This approach demonstrates the utility of CD spectroscopy as a rapid and sensitive method for the stereochemical analysis of chiral cyclohexanones.

The presence of the nitroaromatic moiety in this compound introduces additional chromophores. The chiroptical properties of nitroaromatic compounds have been a subject of interest, as the nitro group can significantly influence the electronic transitions and, consequently, the CD spectra. rsc.org The interaction between the chiral cyclohexanone scaffold and the electronic transitions of the nitrophenyl group would be expected to produce a complex CD spectrum, offering a unique fingerprint for the molecule's three-dimensional structure.

X-ray Crystallography for Solid-State Structure Determination

Research on 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one (B1660079), a closely related derivative, has provided detailed crystallographic data. The molecular structure reveals a cyclohexanone ring substituted at the second position with a hydroxyphenylmethyl group that bears a para-nitro substituent. The presence of a stereogenic center at the hydroxymethyl carbon results in the compound existing as a racemic mixture. X-ray crystallographic analysis has confirmed the (2R,1'R) and (2S,1'S) configurations. The dihedral angles between the cyclohexanone ring and the aromatic nitro group are reported to be in the range of 41.74°–45.12°, indicating a moderate degree of conjugation between the two ring systems.

Further crystallographic studies have been conducted on more complex derivatives, such as those incorporating a 5,6,7,8-tetrahydroisoquinoline (B1330172) framework bearing a 4-nitrophenyl group. In one such derivative, 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide, the molecule adopts an approximate chair conformation. rsc.org The nitro group is observed to be essentially coplanar with the phenyl ring to which it is attached. rsc.org This planarity is a common feature in nitroaromatic compounds and influences the electronic properties of the molecule.

The table below summarizes key crystallographic parameters for a derivative of this compound, providing a glimpse into the solid-state structure of this family of compounds.

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Key Torsion Angle |

| 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide | Monoclinic | C2/c | a = 29.539(3) Å, b = 10.3552(10) Å, c = 20.354(2) Å, β = 108.688(4)° | O4–N4–C15–C14 = 179.27(14)° |

Data sourced from a study on nitrophenyl-group-containing heterocycles. rsc.org

This crystallographic information is vital for understanding structure-activity relationships and for the rational design of new compounds with specific properties. The solid-state conformation and intermolecular interactions revealed by X-ray crystallography can influence a compound's physical properties, such as solubility and melting point, as well as its biological activity.

Stereochemical Investigations and Control

Enantioselective Synthesis Strategies and Enantiomeric Excess Determination

The primary strategy for achieving enantioselectivity in the synthesis of 2-(4-nitrophenyl)cyclohexan-1-one is the use of chiral organocatalysts. These small organic molecules create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other. mdpi.commdpi.com

Strategies:

Proline-Derived Catalysts: L-proline and its derivatives are foundational organocatalysts for asymmetric Michael additions. mdpi.comacs.org They operate through an enamine-based mechanism, where the catalyst's secondary amine reacts with cyclohexanone (B45756) to form a chiral enamine intermediate. mdpi.com This enamine then attacks the nitrostyrene. Novel L-proline-derived bifunctional secondary amine organocatalysts have been developed that demonstrate high yield (up to 97%) and high stereoselectivity (up to 99% enantiomeric excess, ee) in water, an environmentally benign solvent. acs.org

Thiourea-Based Catalysts: Chiral thiourea (B124793) catalysts, often derived from cinchona alkaloids or chiral diamines like (R, R)-1,2-diphenylethylenediamine (DPEN), function as bifunctional catalysts. mdpi.commdpi.com The thiourea moiety activates the nitroalkene electrophile through double hydrogen bonding, while an amine group on the catalyst activates the ketone nucleophile via enamine formation. mdpi.commdpi.com This dual activation leads to highly organized transition states, resulting in excellent enantioselectivity, with reported ee values up to 98%. mdpi.com

Chiral Ionic Liquids (CILs): L-proline-based chiral ionic liquids have also been employed as catalysts. These CILs can achieve high conversions and enantioselectivities (up to 97% ee) without the need for acid additives, offering potential advantages in catalyst recovery and reuse. mdpi.com

Enantiomeric Excess (ee) Determination:

The success of these enantioselective strategies is quantified by determining the enantiomeric excess (ee) of the product. The standard and most reliable method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). wiley-vch.deuma.esheraldopenaccess.us

Process: A solution of the synthesized this compound is passed through an HPLC column packed with a chiral material (e.g., Chiralcel OD-H, Chiralpak AD-H, or Chiralpak AS-H). rsc.orgresearchgate.net The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates.

Detection: A detector, typically a UV detector set to a wavelength where the nitroaromatic group absorbs strongly (e.g., 254 nm), measures the concentration of each enantiomer as it elutes from the column. rsc.org

Quantification: The ee is calculated from the integrated areas of the two resulting peaks in the chromatogram. heraldopenaccess.us For instance, HPLC analysis of a similar aldol (B89426) product, (2S, 1'R)-2-(Hydroxy-p-nitrophenylmethyl)cyclohexan-1-one, was performed on a Chiralpak AS-H column to confirm its high enantiomeric purity. rsc.org

Diastereoselective Synthesis and Diastereomeric Ratio Determination

Because this compound has two stereocenters, two pairs of enantiomers can exist: (2R,1'R)/(2S,1'S) and (2R,1'S)/(2S,1'R). These pairs are diastereomers of each other, commonly referred to as syn and anti isomers. Controlling which diastereomer is formed is a key aspect of the synthesis.

Strategies:

Catalyst Control: The choice of chiral organocatalyst is the most critical factor influencing diastereoselectivity. The intricate three-dimensional structure of the catalyst-substrate transition state dictates the facial selectivity of the attack on both the enamine and the nitroalkene, thereby determining the relative configuration of the newly formed stereocenters. mdpi.comacs.org For example, certain L-proline-derived bifunctional organocatalysts have achieved exceptional diastereomeric ratios (dr) of up to 99:1 (anti/syn). acs.org Similarly, DPEN-based thiourea catalysts are known to generate products with high diastereoselectivity. mdpi.com

Reaction Conditions: While the catalyst is the primary driver, reaction parameters such as solvent and temperature can also modulate the diastereomeric ratio, albeit to a lesser extent.

Diastereomeric Ratio (dr) Determination:

The diastereomeric ratio is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR. rsc.orgresearchgate.netresearchgate.net

Process: The crude reaction mixture or purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and a ¹H NMR spectrum is acquired.

Analysis: Protons in the two diastereomers exist in slightly different chemical environments, leading to distinct signals (peaks) in the NMR spectrum. By identifying a pair of well-resolved signals corresponding to the same proton in each diastereomer (e.g., the proton at the benzylic position), the ratio of the two isomers can be determined.

Quantification: The integral values of these distinct peaks are directly proportional to the population of each diastereomer, allowing for a precise calculation of the dr. researchgate.net Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to simplify crowded spectra and obtain more accurate integrals where signals overlap. nih.gov

Chiral Catalysis in Asymmetric Transformations

The development of effective chiral catalysts is the cornerstone of modern asymmetric synthesis for compounds like this compound. Organocatalysis, which avoids the use of metals, has emerged as a powerful and often more sustainable approach. scienceopen.com

The rational design of organocatalysts is crucial for achieving high stereoselectivity. The most successful catalysts for the synthesis of this compound are bifunctional, containing two distinct active sites within a single molecule. mdpi.comnih.gov

Proline-Based Scaffolds: Many catalysts start with the readily available and chiral L-proline. mdpi.comacs.org Modifications involve attaching other functional groups to the proline ring to create bifunctional catalysts. For instance, new L-proline-derived catalysts have been synthesized that incorporate a secondary amine for enamine formation and another functional group to interact with the nitroalkene, achieving high performance in aqueous media. acs.org

Thiourea Catalysts: These are a prominent class of bifunctional organocatalysts. nih.govnih.gov Their synthesis typically involves reacting a chiral amine with an isothiocyanate. nih.gov For example, a catalyst can be prepared from (R, R)-1,2-diphenylethylenediamine (DPEN), which provides a primary amine for enamine catalysis and a scaffold for introducing a thiourea group. mdpi.com The thiourea moiety acts as a hydrogen-bond donor, activating the nitro group of the electrophile. mdpi.comnih.gov The non-covalent interactions between the catalyst and both reactants create a highly ordered, chiral transition state.

The performance of a chiral catalyst is evaluated based on the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) it can achieve for a specific reaction. Structure-activity relationship (SAR) studies are conducted to understand how a catalyst's structure influences its performance, guiding the design of more efficient catalysts.

Key findings from studies on the Michael addition of cyclohexanone to nitrostyrenes include:

Bifunctionality is Key: Catalysts that can simultaneously activate both the nucleophile (cyclohexanone) and the electrophile (nitrostyrene) consistently show superior performance. mdpi.comacs.org For example, pyrrolidine-thiourea catalysts that combine an amine for enamine formation and a thiourea for hydrogen bonding to the nitro group give high yields and stereoselectivities. mdpi.com

Steric and Electronic Effects: The steric bulk and electronic properties of substituents on the catalyst framework have a profound impact. In one study of L-proline-derived catalysts, the presence of a phenyl group at a specific position was found to be crucial for successful catalysis, a finding supported by computational calculations. acs.org

Acidic Co-catalysts/Additives: In some systems, the addition of a weak acid can enhance catalyst performance by accelerating the rate-limiting enamine formation step. mdpi.com However, some advanced catalysts, like certain chiral ionic liquids, are designed to operate efficiently without any additives. mdpi.com

The table below summarizes the performance of various organocatalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, the key reaction for forming this compound and related adducts.

Conformational Analysis of Cyclohexanone Ring Systems

The cyclohexanone ring is not planar; it adopts puckered conformations to relieve angle and torsional strain, with the chair conformation being the most stable. libretexts.org The introduction of a bulky substituent at the C2 position, such as the 4-nitrophenyl group, significantly influences the conformational equilibrium of the ring.

The chair conformation of a substituted cyclohexanone can exist in two interconverting forms, where the substituent occupies either an axial or an equatorial position. gmu.edu For a 2-substituted cyclohexanone, the conformational preference is determined by a balance of several factors:

A-Value (Steric Strain): In simple substituted cyclohexanes, a substituent prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C4 and C6. This steric strain is less severe in 2-substituted cyclohexanones because one of the 1,3-diaxial interactions is absent (with the C1 carbonyl carbon). youtube.com

Torsional Strain (Eclipsing Interactions): The presence of the sp²-hybridized carbonyl carbon flattens the ring slightly. An equatorial substituent at C2 experiences torsional strain from eclipsing interactions with the carbonyl oxygen. Conversely, an axial substituent avoids this particular eclipsing interaction. youtube.com

Dipole-Dipole Interactions: In cases like 2-halocyclohexanones, the interaction between the C-X and C=O bond dipoles can stabilize the axial conformation over the equatorial one. youtube.comrsc.org

For this compound, the large steric bulk of the 4-nitrophenyl group would strongly favor the equatorial position to minimize steric hindrance (1,3-diaxial-like interactions). While some torsional strain with the carbonyl group would be introduced, it is generally outweighed by the avoidance of the more severe steric clashes inherent to the axial position. Therefore, the predominant conformation of this compound is expected to be the chair form with the 2-(4-nitrophenyl) group in the equatorial orientation. This has been confirmed for analogous structures where the aryl group at C2 preferentially occupies the equatorial position. acs.org

Computational Chemistry and Theoretical Studies of 2 4 Nitrophenyl Cyclohexan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations allow for the prediction of a wide range of molecular properties.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of 2-(4-nitrophenyl)cyclohexan-1-one can be optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located.

While specific DFT geometry optimization studies exclusively for this compound are not prevalent in published literature, the procedure would reveal key structural parameters. For instance, the dihedral angle between the cyclohexanone (B45756) ring and the 4-nitrophenyl group is a critical parameter that influences the degree of π-conjugation between the two rings. In a related compound, 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one (B1660079), X-ray studies have shown these angles to be between 41.74° and 45.12°. A computational study on this compound would provide a precise theoretical value for this angle.

Electronic structure predictions from DFT would include the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen atoms of the carbonyl and nitro groups as sites susceptible to electrophilic attack.

Following geometry optimization, a frequency calculation is typically performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the vibrational spectrum (infrared and Raman) of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration.

Although a detailed vibrational analysis of this compound has not been specifically reported, DFT calculations are routinely used for this purpose. core.ac.uknih.gov Theoretical spectra for similar molecules have been successfully correlated with experimental FT-IR and FT-Raman data. core.ac.uknih.gov For this compound, the predicted spectrum would show characteristic vibrational modes.

Key predicted vibrations would include:

C=O Stretch: The carbonyl group of the cyclohexanone ring is expected to show a strong stretching vibration, typically in the range of 1715-1680 cm⁻¹.

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes. DFT studies on other nitrophenyl compounds predict asymmetric stretches at higher frequencies than symmetric ones. nih.gov

C-N Stretch: The stretching of the bond connecting the phenyl ring to the nitro group would also be identified.

Aromatic C-H and C-C Vibrations: Vibrations associated with the phenyl ring.

Aliphatic C-H Vibrations: Stretching and bending modes from the cyclohexanone ring.

A comparison of the computed wavenumbers with experimental data, often using a scaling factor to account for anharmonicity and basis set limitations, allows for a detailed and reliable assignment of the observed spectral bands.

Transition State Modeling and Reaction Mechanism Elucidation

DFT calculations are instrumental in mapping out reaction pathways by locating and characterizing transition states—the high-energy structures that connect reactants to products. By calculating the activation energies, DFT can provide mechanistic insights into how a molecule is formed or how it reacts.

For this compound, this could involve modeling its synthesis, for example, through the Michael addition of a nitrophenyl anion equivalent to cyclohexenone. Theoretical studies on reactions involving cyclohexanone derivatives and nitrones have demonstrated the utility of DFT in distinguishing between different possible mechanistic pathways, such as concerted versus stepwise cycloadditions. nih.gov In such studies, the calculations reveal the energies of intermediates and transition states, allowing chemists to understand why certain products are formed preferentially. nih.gov While specific transition state models for the synthesis of this compound are not documented in the literature, this computational approach remains a powerful tool for elucidating its reaction mechanisms.

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and π–π stacking, are crucial in determining the supramolecular assembly and crystal packing of molecules. Computational methods provide a way to visualize and quantify these weak interactions.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal lattice. The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact.

While a Hirshfeld analysis for the specific crystal structure of this compound is not available, studies on structurally related nitrophenyl compounds provide a clear indication of the expected interactions. researchgate.netnih.govunec-jeas.com

The key interactions governing the crystal packing would likely be:

O···H/H···O Contacts: These represent the most significant interactions, arising from weak C-H···O hydrogen bonds between the hydrogen atoms of the cyclohexyl or phenyl rings and the oxygen atoms of the carbonyl and nitro groups. On a dnorm map, these appear as prominent red spots. researchgate.netnih.gov

C···H/H···C Contacts: These reflect van der Waals interactions involving the carbon framework.

π–π Stacking: The presence of the nitrophenyl group would likely lead to offset π–π stacking interactions between adjacent aromatic rings, which helps to stabilize the crystal structure. researchgate.net

The contributions of different intermolecular contacts to the total Hirshfeld surface can be quantified using 2D fingerprint plots.

| Interaction Type | Description | Anticipated Contribution |

|---|---|---|

| O···H/H···O | Weak hydrogen bonds involving carbonyl and nitro oxygens. | ~15-25% |

| H···H | General van der Waals contacts between hydrogen atoms. | ~15-25% |

| C···H/H···C | Interactions between carbon and hydrogen atoms. | ~10-15% |

| C···C | Indicative of π–π stacking interactions. | ~5-10% |

| N···O/O···N | Contacts involving the nitro group. | ~3-7% |

The Quantum Theory of Atoms in Molecules (QTAIM), or Bader's Theory, is another method for analyzing chemical systems, based on the topology of the electron density. AIM partitions a molecule into atomic basins, allowing for the properties of individual atoms within the molecule to be calculated.

An AIM analysis of this compound would involve locating critical points in the electron density. Bond critical points (BCPs), for instance, are found between two interacting nuclei. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bonds. A high ρ value with a negative ∇²ρ indicates a shared (covalent) interaction, while a low ρ value with a positive ∇²ρ is characteristic of a closed-shell interaction, such as an ionic bond or a weak non-covalent contact.

While no specific AIM studies on this compound are present in the literature, this analysis would be valuable for quantifying the strength and nature of the intramolecular bonds and the key intermolecular contacts identified by Hirshfeld analysis.

Noncovalent Interaction Plot (NCI Plot)

The Noncovalent Interaction (NCI) plot is a computational tool used to visualize and analyze weak, noncovalent interactions within and between molecules. nih.gov This method is derived from the electron density and its derivatives, offering a qualitative picture of interactions such as hydrogen bonds, van der Waals forces, and steric clashes. nih.gov The NCI index is based on the relationship between the electron density (ρ) and the reduced density gradient (s). By plotting s against ρ, regions of noncovalent interactions can be identified and characterized.

These plots generate three-dimensional isosurfaces in molecular graphics, where different colors signify different types of interactions:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces denote repulsive interactions or steric clashes.

The NCI plot method is computationally efficient, as it can be calculated from promolecular densities, making it applicable to large and complex systems like proteins and DNA. nih.gov For this compound, an NCI analysis would reveal the intramolecular interactions governing its conformational stability. Key interactions would likely include weak hydrogen bonds involving the carbonyl group and the nitro group, as well as van der Waals forces within the cyclohexanone ring and between the ring and the nitrophenyl substituent. A newer version of the NCIPLOT program, NCIPLOT4, enhances this analysis by allowing for the quantification of the properties within these NCI regions, providing a link between the visual representation and the energetics of the interactions. chemrxiv.org

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. dergipark.org.tr

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity, greater polarizability, and a higher propensity for intramolecular charge transfer, which can lead to enhanced nonlinear optical (NLO) properties. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing nitro group and the carbonyl function. The energy of these orbitals and the resulting gap can be calculated using methods like Density Functional Theory (DFT). dergipark.org.tr These values are then used to derive various quantum chemical parameters that describe the molecule's reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for this compound (Note: The following values are illustrative and represent typical data obtained from such an analysis.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.96 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.89 |

| Ionization Potential | IP | -EHOMO | 7.85 |

| Electron Affinity | EA | -ELUMO | 2.96 |

Molecular Dynamics Simulations (e.g., enzyme-substrate interactions)

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the system evolves, providing detailed information on conformational changes, stability, and intermolecular interactions. mdpi.com This technique is particularly valuable for exploring how a ligand, such as this compound, might interact with a biological target like an enzyme. nih.gov

A typical MD simulation to study the interaction of this compound with an enzyme would involve several steps:

System Setup: The initial 3D structures of the ligand and the enzyme are placed in a simulation box, which is then filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the temperature and pressure are brought to the desired values and the system is allowed to relax into a stable state. mdpi.com

Production Run: The main simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies) is saved at regular intervals. mdpi.com

Analysis: The trajectory is analyzed to understand the binding mode of the ligand. This includes calculating the root-mean-square deviation (RMSD) to assess structural stability, identifying key hydrogen bonds and hydrophobic interactions, and computing the binding free energy to estimate the affinity of the ligand for the enzyme. frontiersin.org

For this compound, MD simulations could be used to investigate its potential as an inhibitor for a specific enzyme. For instance, studies on similar 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives have used MD to understand their binding with the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), revealing that electrostatic energy was the primary driving force for the interaction. nih.govfrontiersin.org

Prediction of Reactivity and Selectivity Parameters

Computational chemistry provides a framework for predicting the reactivity and selectivity of molecules through various calculated parameters, many of which are derived from the HOMO and LUMO energies within the framework of conceptual DFT. researchgate.net These global reactivity descriptors help to quantify a molecule's chemical behavior.

Key reactivity parameters include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is the negative of the chemical potential. researchgate.net

Chemical Potential (μ): Measures the escaping tendency of an electron from a stable system.

Chemical Hardness (η): Indicates the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. researchgate.net Molecules with a large energy gap are "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of chemical hardness, it describes the capacity of a molecule to accept electrons. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.net It quantifies the electrophilic nature of a molecule.

These parameters for this compound would predict its general reactivity. The presence of the electron-withdrawing nitro and carbonyl groups suggests it would have a significant electrophilicity index, indicating its susceptibility to attack by nucleophiles.

Table 2: Predicted Global Reactivity Descriptors for this compound (Note: These values are derived from the illustrative energies in Table 1 and serve as examples.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.405 |

| Electronegativity | χ | -μ | 5.405 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.445 |

| Global Softness | S | 1 / (2η) | 0.204 |

| Electrophilicity Index | ω | μ² / (2η) | 5.96 |

These computational studies provide a powerful lens through which the chemical nature of this compound can be understood at a molecular level, guiding further experimental research into its properties and potential applications.

Synthetic Utility and Derivatization Strategies for 2 4 Nitrophenyl Cyclohexan 1 One and Its Precursors

Intermediate in the Synthesis of Complex Organic Architectures

The journey from a simple starting material like cyclohexanone (B45756) to a complex final product often involves the creation of new carbon-carbon bonds and the transformation of functional groups. youtube.com For instance, the related compound 2-[hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one serves as a starting material in the synthesis of various complex organic molecules. lookchem.com

Derivatization of the Nitrophenyl Moiety

The nitrophenyl group of the molecule offers a reactive site for various chemical transformations, most notably the reduction of the nitro group.

The reduction of the nitro group (NO₂) to an amino group (NH₂) is a fundamental transformation in organic synthesis, yielding the corresponding 2-(4-aminophenyl)cyclohexan-1-one (B13060496). This conversion dramatically alters the electronic properties of the phenyl ring, transforming an electron-withdrawing group into an electron-donating one. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comwikipedia.org

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com It is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups to amines. masterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also mild and effective reagents for this purpose. wikipedia.org Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines but tends to form azo compounds with aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.com

The resulting amino derivative is a key intermediate for further functionalization, such as the formation of amides, sulfonamides, or diazonium salts, which are precursors to a wide array of other functional groups.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Often the method of choice, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Sn/HCl or Zn/HCl | Metal in acidic medium | A classic and effective method. masterorganicchemistry.com |

| SnCl₂ | Mild reducing agent | Useful in the presence of other reducible groups. |

Derivatization of the Cyclohexanone Core and Ketone Functionality

The cyclohexanone ring and its ketone group provide another avenue for synthetic modification.